Isobaimuxinol

描述

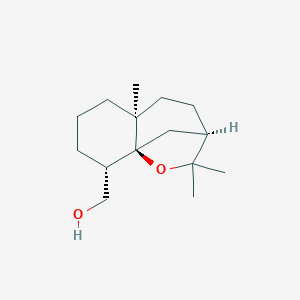

Isobaimuxinol is a sesquiterpenoid compound with the molecular formula C15H26O2. It was first isolated from the volatile oil of Aquilaria sinensis (Lour), Gilg. (Thymeleaceae). This compound is known for its unique structure and potential biological activities .

准备方法

Synthetic Routes and Reaction Conditions: Isobaimuxinol can be synthesized through various organic reactions. One common method involves the isolation from the volatile oil of Aquilaria sinensis. The process includes extraction, purification, and structural elucidation using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Aquilaria sinensis. The plant material is subjected to steam distillation to obtain the essential oil, followed by chromatographic techniques to isolate this compound .

化学反应分析

Types of Reactions: Isobaimuxinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce alcohols .

科学研究应用

Isobaimuxinol has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of sesquiterpenoids and their derivatives.

Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs.

Industry: this compound is used in the fragrance industry due to its unique scent profile.

作用机制

The mechanism of action of isobaimuxinol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of specific enzymes and receptors, leading to its observed biological activities. Detailed studies on its molecular targets and pathways are ongoing .

相似化合物的比较

- Benzylacetone

- p-Methoxybenzylacetone

- Anisic acid

- Beta-agarofuran

Comparison: Isobaimuxinol is unique due to its specific structure and biological activities.

生物活性

Isobaimuxinol is a compound of increasing interest in the fields of biology and medicine due to its notable biological activities, particularly its antimicrobial and antitumor properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, research findings, and potential applications.

Overview of this compound

This compound is categorized as a sesquiterpenoid, a class of compounds known for their diverse biological activities. Its chemical structure allows it to interact with various molecular targets, influencing several biological pathways. Research indicates that this compound may serve as a reference compound in studies related to sesquiterpenoids and their derivatives, further highlighting its importance in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This interaction leads to modulation of key signaling pathways involved in cell proliferation and apoptosis, which are critical in cancer development and progression. Ongoing studies aim to elucidate the precise molecular targets involved in its mechanism of action.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents. The compound's ability to disrupt bacterial cell membranes is believed to be a key factor in its antimicrobial efficacy.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

Research has shown that this compound possesses antitumor properties, particularly in inhibiting the growth of various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and alterations in mitochondrial membrane potential.

Case Study: Antitumor Efficacy

In a study involving human breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment, indicating potent antitumor activity.

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Inhibition of cell proliferation |

| A549 | 35 | Modulation of apoptosis-related proteins |

Research Findings

Recent studies have focused on the broader implications of this compound's biological activities. For instance, its potential role in drug development has been explored, particularly for conditions resistant to current therapies. The compound's unique profile suggests it could be combined with existing treatments to enhance efficacy.

属性

IUPAC Name |

[(1S,2S,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLZTLDYFAHJHH-DHMWGJHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(CCCC(C3(C2)O1)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]([C@@]13C[C@@H](CC2)C(O3)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909295 | |

| Record name | (2,2,5a-Trimethyloctahydro-2H-3,9a-methano-1-benzoxepin-9-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105013-72-7 | |

| Record name | Baimuxinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105013727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2,5a-Trimethyloctahydro-2H-3,9a-methano-1-benzoxepin-9-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。